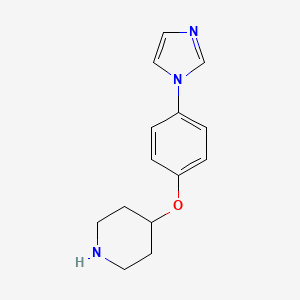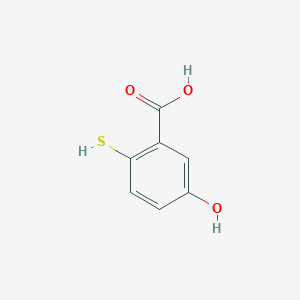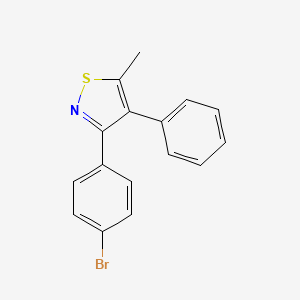
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate is an organic compound with the molecular formula C16H22O4 It contains a unique adamantylidene group, which is a derivative of adamantane, a highly stable and rigid hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of adamantane derivatives with succinic acid derivatives. One common method involves the esterification of 2-adamantylidene-succinic acid with ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The adamantylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its rigidity and stability.
作用機序
The mechanism of action of 3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The adamantylidene group provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have diverse biological activities.
類似化合物との比較
Similar Compounds
2-Adamantylidenesuccinic acid: A precursor in the synthesis of 3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate.
Adamantane derivatives: Compounds with similar rigid structures and stability.
Ethyl succinate: A simpler ester with similar functional groups but lacking the adamantylidene moiety.
Uniqueness
This compound stands out due to its combination of the adamantylidene group and the succinate ester. This unique structure imparts both rigidity and reactivity, making it a versatile compound for various applications. Its stability and potential for functionalization further enhance its appeal in scientific research and industrial applications.
特性
CAS番号 |
70468-44-9 |
|---|---|
分子式 |
C16H21O4- |
分子量 |
277.33 g/mol |
IUPAC名 |
3-(2-adamantylidene)-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C16H22O4/c1-2-20-16(19)13(8-14(17)18)15-11-4-9-3-10(6-11)7-12(15)5-9/h9-12H,2-8H2,1H3,(H,17,18)/p-1 |
InChIキー |
MHKVXLDHSXKUJZ-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)[O-] |
正規SMILES |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)
![4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B1629049.png)






![Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B1629059.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1629060.png)



